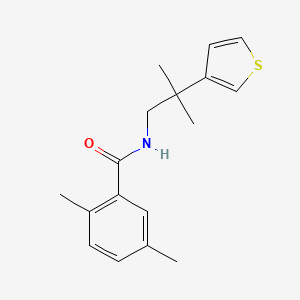

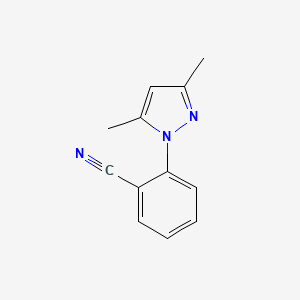

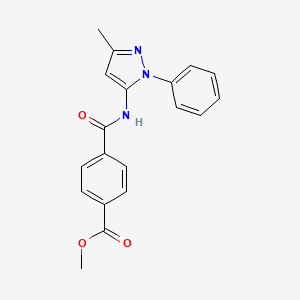

![molecular formula C12H7FN4O2 B2571588 [1,3,4]Oxadiazol-5-il]-3H-pirimidin-4-ona CAS No. 2108312-51-0](/img/structure/B2571588.png)

[1,3,4]Oxadiazol-5-il]-3H-pirimidin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Oxadiazol-5-yl]-3H-pyrimidin-4-one” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .

Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

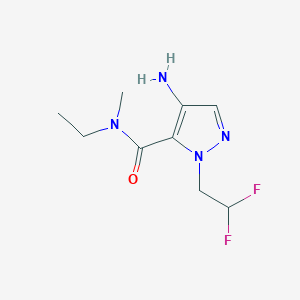

Molecular Structure Analysis

The molecular structure of oxadiazoles is characterized by a five-membered ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

Oxadiazoles have been found to show various chemical reactions. For example, they can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their specific structure and substituents . For example, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .

Aplicaciones Científicas De Investigación

Agonistas del receptor de ácido biliar acoplado a proteína G-1 (GPBAR1)

Los compuestos que contienen la parte oxadiazol se han identificado como agonistas no esteroideos potentes para GPBAR1 . Este receptor desempeña un papel importante en las enfermedades metabólicas e inflamatorias, incluyendo la diabetes tipo 2, la obesidad y la esteatohepatitis no alcohólica. La activación selectiva de GPBAR1 puede estimular la transcripción de genes diana como el proglucagón, lo que lleva a efectos beneficiosos como la disminución de los niveles de glucosa e insulina en sangre, mientras que aumenta la sensibilidad a la insulina .

Agentes anticancerígenos

Los derivados del oxadiazol han mostrado promesa como agentes anticancerígenos. Se han sintetizado y caracterizado por su potencial para actuar contra las líneas celulares cancerosas. Por ejemplo, ciertos compuestos de oxadiazol han demostrado actividades anticancerígenas in vitro con valores de IC50 que indican su eficacia contra líneas celulares cancerosas específicas . Estos hallazgos sugieren que los compuestos basados en oxadiazol podrían desarrollarse en terapias contra el cáncer menos tóxicas y más efectivas.

Actividad antimicrobiana

Se sabe que el anillo de oxadiazol posee propiedades antimicrobianas. Los compuestos de oxadiazol sintetizados se han evaluado por su actividad antimicrobiana in vitro, lo que indica un potencial como moléculas farmacológicamente activas en el desarrollo de nuevos agentes antimicrobianos .

Materiales energéticos

Debido a sus características estructurales, los derivados del oxadiazol se utilizan en el desarrollo de materiales energéticos. Estos compuestos exhiben baja sensibilidad mecánica y alto volumen de gas tras la detonación, lo que los hace adecuados para aplicaciones que requieren una alta producción de energía .

Tintes fluorescentes y OLED

El núcleo de oxadiazol se utiliza en la síntesis de tintes fluorescentes y diodos orgánicos emisores de luz (OLED). Estas aplicaciones aprovechan la capacidad del compuesto para emitir luz cuando se estimula eléctricamente, lo cual es esencial para las tecnologías de visualización .

Síntesis de otros heterociclos

Los oxadiazoles pueden sufrir un reordenamiento en otros heterociclos, una propiedad que se emplea activamente en la síntesis orgánica. Esta flexibilidad permite el desarrollo de compuestos novedosos con diversas funcionalidades, ampliando el alcance de la síntesis química y el diseño de fármacos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Oxadiazol-5-yl]-3H-pyrimidin-4-one is a compound that has been synthesized and studied for its potential biological activities Oxadiazole derivatives have been found to interact with various targets, including the g-protein coupled bile acid receptor-1 (gpbar1) .

Mode of Action

For instance, some oxadiazole derivatives have been found to act as agonists of the GPBAR1 . This means they can bind to this receptor and activate it, leading to various downstream effects.

Biochemical Pathways

It is known that activation of gpbar1 can lead to various downstream effects, including the transcription of the proglucagon gene and the secretion of the incretin glp-1 . These effects can have various impacts on metabolic processes.

Pharmacokinetics

The pharmacokinetic properties of oxadiazole derivatives are generally influenced by their chemical structure and the presence of various functional groups .

Result of Action

Oxadiazole derivatives have been found to have various biological activities, including anticancer , antidiabetic , antiviral , and anti-inflammatory properties.

Action Environment

It is known that the biological activity of oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Oxadiazol-5-yl]-3H-pyrimidin-4-one are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and can vary depending on the specific context of the biochemical reaction .

Cellular Effects

Oxadiazol-5-yl]-3H-pyrimidin-4-one has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context of the cellular process .

Molecular Mechanism

The molecular mechanism of action of Oxadiazol-5-yl]-3H-pyrimidin-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxadiazol-5-yl]-3H-pyrimidin-4-one can change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Oxadiazol-5-yl]-3H-pyrimidin-4-one can vary with different dosages in animal models . This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Oxadiazol-5-yl]-3H-pyrimidin-4-one is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Oxadiazol-5-yl]-3H-pyrimidin-4-one within cells and tissues is a complex process that involves interactions with transporters and binding proteins . This can influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of Oxadiazol-5-yl]-3H-pyrimidin-4-one can influence its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN4O2/c13-9-4-2-1-3-7(9)10-16-12(19-17-10)8-5-14-6-15-11(8)18/h1-6H,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUHRKXNGWMKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CNC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2571507.png)

![5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2571508.png)

![4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2571509.png)

![5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2571514.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2571518.png)

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571521.png)

![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)